molecular formula C17H12F3N5O2 B4869822 7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4869822
M. Wt: 375.30 g/mol
InChI Key: UEWDIJSMOPCXRA-UHFFFAOYSA-N
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Description

7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C17H12F3N5O2 and its molecular weight is 375.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.09430913 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O2/c1-27-11-4-2-10(3-5-11)9-24-7-6-13-12(14(24)26)8-21-16-22-15(17(18,19)20)23-25(13)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWDIJSMOPCXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of triazolopyrimidine derivatives, which are known for a variety of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The unique structural features of this compound, particularly the presence of a methoxybenzyl group and a trifluoromethyl substituent, enhance its chemical reactivity and biological interactions.

Molecular Structure

The molecular formula of this compound is represented as C15H14F3N5OC_{15}H_{14}F_3N_5O with a molecular weight of approximately 345.30 g/mol . The compound features a complex arrangement of fused heterocycles that contribute to its biological activity.

PropertyValue
Molecular Weight345.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The primary mechanism of action for this compound appears to be its role as a kinase inhibitor . Kinases are crucial in various signaling pathways regulating cell growth and proliferation. By inhibiting specific kinases, this compound may have applications in treating diseases characterized by abnormal cell growth, such as cancer.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. The triazole ring system is known to interact with various biological targets that play roles in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

This compound has also demonstrated potential antimicrobial properties. Studies have indicated that related triazole compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies on Antimicrobial Activity

  • Study 1 : A series of triazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL .
  • Study 2 : Triazole-fused compounds exhibited potent antifungal activity against Candida albicans, with MIC values significantly lower than those of conventional antifungal agents .

Anti-inflammatory Effects

Triazolopyrimidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
  • Substitution Reactions : Introducing the methoxybenzyl and trifluoromethyl groups through nucleophilic substitutions.

Synthetic Route Overview

StepReaction TypeKey Reagents
Triazole FormationCyclizationHydrazine derivatives
Methoxybenzyl SubstitutionNucleophilic substitutionMethoxybenzyl halides
Trifluoromethyl IntroductionElectrophilic substitutionTrifluoromethylating agents

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